Product packaging for Korupensamine E(Cat. No.:)

Korupensamine E

Cat. No.: B1217468
M. Wt: 393.5 g/mol
InChI Key: AFHOBLZGERHVHS-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Korupensamine E is a naphthylisoquinoline alkaloid (NIQ), a class of natural products known for their stereochemical complexity and diverse bioactivities. While specific data on this compound is limited, research on closely related analogues, such as korupensamine A, provides strong evidence for the research value of this compound family . These alkaloids are characterized by the presence of stereogenic centers and often a chiral biaryl axis, which makes them rotationally stable atropisomers and intriguing subjects for stereochemical and pharmacological studies . Based on the profile of its analogues, this compound is a compound of high interest for infectious disease research. Certain NIQs have demonstrated significant inhibitory activity against viral targets, including the main protease (M pro ) of SARS-CoV-2, in an atropisomer-specific manner . This suggests potential applications in antiviral drug discovery efforts. Furthermore, naphthylisoquinoline alkaloids have shown pronounced anti-malarial, anti-trypanosomal, and anti-leishmanial activities, positioning them as valuable tools for parasitology research . This product is intended for Research Use Only (RUO) and is not approved for use in diagnostics or therapeutic applications for humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27NO4 B1217468 Korupensamine E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

(1R,3R)-5-(5-hydroxy-4-methoxy-7-methylnaphthalen-1-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol

InChI

InChI=1S/C24H27NO4/c1-12-8-16-15(6-7-20(28-4)24(16)18(26)9-12)23-17-10-13(2)25-14(3)22(17)21(29-5)11-19(23)27/h6-9,11,13-14,25-27H,10H2,1-5H3/t13-,14-/m1/s1

InChI Key

AFHOBLZGERHVHS-ZIAGYGMSSA-N

SMILES

CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)O)C

Isomeric SMILES

C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)O)C

Canonical SMILES

CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)O)C

Synonyms

korupensamine E

Origin of Product

United States

Source Elucidation and Isolation Methodologies of Korupensamine E

Botanical Origin and Distribution of Ancistrocladus Species

The genus Ancistrocladus is a group of palaeotropical woody lianas belonging to the monotypic family Ancistrocladaceae. These climbing plants are distributed across tropical regions of Africa, the Indian Subcontinent, and Southeast Asia, typically thriving in lowland to submontane, wet to seasonal evergreen, or swamp forests. The genus comprises approximately 20 species, characterized by their twining or climbing habit, simple alternate leaves, and small axillary flowers. Ancistrocladus species are renowned for producing naphthylisoquinoline alkaloids (NIQs), a class of secondary metabolites that are crucial chemotaxonomic markers for both Ancistrocladaceae and the closely related Dioncophyllaceae families. The presence of naphthoquinones, such as plumbagin, further links Ancistrocladaceae to other families within the order Nepenthales.

Two species, Ancistrocladus korupensis and Ancistrocladus likoko, are identified as primary botanical sources for Korupensamine E. Ancistrocladus korupensis is a liana endemic to southwestern Cameroon and adjacent regions of Nigeria, notably found within Korup National Park. This species gained significant scientific attention following the discovery of pharmacologically active alkaloids in its leaves, including michellamine B, known for its anti-HIV activity, and various korupensamines (A, B, C, D) which exhibit antimalarial properties. This compound, specifically identified as a novel antimalarial drug, is extracted from A. korupensis.

Ancistrocladus likoko, found in Cameroon and the Democratic Republic of the Congo, grows in lowland gallery and swampy forests and is distinguished by its exclusive production of 5,8′-linked naphthylisoquinoline alkaloids. This compound has also been isolated from A. likoko, alongside other NIQs such as korupensamine B and ancistrocongoline A. The presence of this compound in both species underscores their importance as key botanical sources for this compound. Furthermore, the shared isolation of this compound and the common 5,8′-coupling pattern observed in their alkaloids suggest a close phylogenetic relationship between A. likoko and A. korupensis.

The naphthylisoquinoline alkaloids (NIQs) are a defining characteristic of both the Ancistrocladaceae and Dioncophyllaceae families, serving as critical chemotaxonomic markers. These two families are considered closely related, sharing distinct alkaloid profiles that aid in their classification. A significant chemotaxonomic distinction lies in the stereochemistry and substitution patterns of their NIQs. Ancistrocladus species typically yield "Ancistrocladaceae-type" alkaloids, characterized by an S-configuration at the C-3 position and an oxygen function at C-6. In contrast, Dioncophyllaceae species predominantly produce "Dioncophyllaceae-type" alkaloids, which are R-configured at C-3 and lack a C-6 oxygen. The discovery of alkaloids exhibiting structural features typical of both families, referred to as "hybrid-type" alkaloids, in Central African Ancistrocladus species, such as A. likoko, is of considerable chemotaxonomic interest, shedding light on complex evolutionary relationships. The prevalence of the 5,8′-coupling linkage in alkaloids isolated from A. likoko and A. korupensis further supports their close botanical and chemical affiliations.

Advanced Chromatographic Techniques for Natural Product Isolation

The isolation of this compound from complex plant matrices necessitates the application of sophisticated chromatographic techniques, which exploit subtle differences in the physicochemical properties of the target compounds.

A range of chromatographic methods are employed for the separation and purification of natural products, including alkaloids.

Column Chromatography (CC): This foundational preparative technique involves packing a column with a stationary phase, typically silica (B1680970) gel or alumina (B75360), and eluting the sample with a mobile phase. Compounds separate based on their differential interactions with these phases. Variations such as Flash Column Chromatography (FCC), which uses pressure to accelerate solvent flow, and Vacuum Liquid Chromatography (VLC), which employs vacuum, are also utilized for efficient separation. CC is valued for its high resolving power and scalability, making it suitable for isolating compounds from crude extracts.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique renowned for its high resolution and efficiency, applicable to both analytical and preparative scales.

Reversed-Phase HPLC (RP-HPLC): This is the most widely adopted mode for alkaloid purification, employing a nonpolar stationary phase (commonly C18-bonded silica) and a polar mobile phase. RP-HPLC effectively separates compounds with a broad spectrum of polarities and molecular masses, making it indispensable for natural product isolation.

Other HPLC Modes: Normal Phase HPLC (NP-HPLC) is suitable for less polar compounds, while Ion Exchange Chromatography (IEX) and Size Exclusion Chromatography (SEC) are employed for separating compounds based on charge and molecular size, respectively.

Thin-Layer Chromatography (TLC): TLC serves as a rapid, cost-effective method for initial screening, qualitative analysis, and monitoring the progress of column chromatography separations. High-performance TLC (HPTLC) offers enhanced resolution.

Functional chromatography represents an advanced approach that leverages biological affinity as the basis for compound isolation. Unlike conventional methods that rely solely on physicochemical properties for separation, functional chromatography uses a compound's interaction with a specific biological target (e.g., a protein) to guide its purification. This technique allows for the direct discovery of molecules based on their biological function, potentially identifying compounds that might be missed by traditional screening platforms. By employing biological targets as the matrix for isolation, functional chromatography offers a powerful strategy for natural product discovery, linking purification directly to biological activity.

Extraction and Purification Protocols for Naphthylisoquinoline Alkaloids

The isolation of this compound and other NIQs from plant matrices involves a systematic sequence of extraction and purification steps.

Extraction: The initial stage typically involves the extraction of plant material (such as leaves, stems, or roots) using organic solvents. Solvents like dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), chloroform, and ethyl acetate (B1210297) are commonly employed, either individually or in combination, due to their varying polarities and efficacy in solubilizing alkaloids. For example, alkaloids from Ancistrocladus heyneanus have been extracted using dichloromethane or a dichloromethane-methanol mixture. Following primary solvent extraction, liquid-liquid partitioning is frequently performed using immiscible solvents like n-hexane and aqueous methanol or dichloromethane to separate alkaloid fractions from other plant constituents. Acid-base extraction is another critical method for alkaloid purification, involving the conversion of alkaloids to their salt form in an acidic aqueous solution, followed by separation and re-extraction into an organic solvent after basification. Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are also utilized to enhance extraction efficiency and minimize environmental impact.

Purification: After extraction and initial fractionation, chromatographic techniques are essential for isolating pure alkaloids.

Column Chromatography (CC): Widely employed for preliminary purification, CC typically uses silica gel as the stationary phase. Eluents often consist of solvent mixtures such as chloroform/methanol or ethyl acetate/methanol/ammonia, with compositions adjusted based on the target alkaloids' polarity. Neutral alumina can also serve as a stationary phase.

High-Performance Liquid Chromatography (HPLC): RP-HPLC, in particular, is extensively used for both analytical and preparative purification of alkaloids, offering high resolution and the ability to separate complex mixtures. Purification protocols often involve gradients of acetonitrile (B52724) or methanol with water, sometimes incorporating additives like trifluoroacetic acid (TFA) or formic acid for optimal separation.

Thin-Layer Chromatography (TLC): TLC is valuable for monitoring column chromatography fractions and for initial screening of alkaloid profiles.

Other Techniques: Crystallization can be employed if the alkaloid forms stable crystals. Gel filtration chromatography separates molecules based on size. High-Speed Countercurrent Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC) are liquid-liquid partition techniques that can efficiently purify alkaloids without solid supports, potentially leading to higher recovery and purity.

Specific protocols for isolating NIQs often involve sequential extraction with solvents of varying polarity, followed by liquid-liquid partitioning and subsequent purification using a combination of column chromatography and preparative HPLC. For instance, NIQ-rich extracts are commonly subjected to silica gel column chromatography, followed by preparative HPLC for final purification.

Compound List:

this compound

Michellamine B

Korupensamine A

Korupensamine B

Korupensamine C

Korupensamine D

Ancistrocongoline A

Ancistrolikokine A

Ancistrolikokine B

Ancistrolikokine C

Ancistrolikokine D

Ancistrolikokine E3

Ancistrolikokines E–H

Ancistroyafungines A-C

Ancistroyafungine D

Ancistroealaine A

Ancistronaphthoic acid B

Ancistrotanzanine C

O-methylancistrocladinine

O,N-dimethylancistrocladine

Ancistrocladidine

Ancistrotectorine

Ancistrobrevine A

Ancistrobonsolines A1 and A2

Ancistrolikokines E–H

Ancistrogriffines A, B, and C

Ancistrogriffithine A

Ancistrocladine (B1221841)

Hamatine

Ancistrobrevine B

Ent-dioncophylleine A

5′-O-demethyl-ent-dioncophylleine A

Dioncophylleine D

Ealamine A

Ealamine B

Ealamine C

Ealamine D

Ealamine E

Ealamine F

Ealamine G

Ealamine H

Yaoundamine A

Yaoundamine B

Ancistrocladinium A

Ancistrocladinium B

Youndamine A

Ancistrocline

Plumbagin

Ramentaceone

Dioncophylline A

Dioncophylline C

Dioncopeltine A

Phomapyrrolidone A

Rheoemodin

1-hydroxydehydroherbarin (B1263968)

O-tigloylcyclovirobuxeine-B

Ancistrobrevolines A–D

Ancistrobrevoline C

The next step is to generate queries for section 2.3.

Fourth Round of Searches:

Extraction protocols naphthylisoquinoline alkaloids

Purification methods naphthylisoquinoline alkaloids

Isolation of this compound extraction purification

Solvent extraction Ancistrocladus alkaloids

Chromatographic purification of alkaloids

Alkaloid extraction techniques plant material

Purification of plant alkaloids chromatography

Acid-base extraction alkaloids

Liquid-liquid extraction alkaloids

Soxhlet extraction alkaloids

Structural Elucidation Methodologies and Stereochemical Analysis

Advanced Computational Methods in Structural Verification

The definitive structural and stereochemical elucidation of complex natural products like Korupensamine E often necessitates the application of advanced computational methodologies. These techniques serve to rigorously verify structural assignments derived from experimental data, particularly in confirming absolute configurations and the presence of stereogenic centers or axial chirality.

Density Functional Theory (DFT) for Conformational and Spectral Analysis Density Functional Theory (DFT) calculations are a cornerstone in the computational verification of natural product structures. For molecules such as this compound, DFT is employed to explore its conformational landscape, identifying low-energy conformers through geometry optimization acs.orgencyclopedia.pubnsf.gov. These optimized structures are critical inputs for predicting various spectroscopic properties. By simulating the molecular behavior and spatial arrangements, DFT provides a theoretical basis for understanding the experimental data obtained from techniques like NMR and ECD spectroscopy acs.orgencyclopedia.pub.

NMR Chemical Shift Prediction and Verification A key application of computational chemistry in structural elucidation is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. By utilizing DFT or sophisticated machine learning models, researchers can calculate expected 1H and 13C NMR chemical shifts for proposed molecular structures nsf.govmestrelab.commdpi.com. These predicted spectra are then meticulously compared against experimentally acquired NMR data. A strong correlation between the predicted and experimental chemical shifts serves as robust evidence for the accuracy of the proposed structure, aiding in the differentiation of isomers and the confirmation of specific atomic environments within this compound nsf.govmdpi.com.

Electronic Circular Dichroism (ECD) Spectroscopy and Computational Prediction for Stereochemical Assignment For chiral molecules, especially those exhibiting axial chirality like the naphthylisoquinoline alkaloids, Electronic Circular Dichroism (ECD) spectroscopy is an indispensable tool for determining absolute configurations acs.orgencyclopedia.pub. The interpretation of experimental ECD spectra is significantly enhanced by computational predictions. Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to calculate theoretical ECD spectra for proposed stereoisomers acs.orgencyclopedia.pub. By comparing the calculated spectra, including band positions, signs, and intensities, with the experimental ECD spectrum, the absolute configuration of the molecule, including its axial chirality, can be confidently assigned acs.orgencyclopedia.pub. Studies on related naphthylisoquinoline alkaloids have demonstrated that DFT-optimized structures, when used to predict ECD spectra, effectively confirm the assigned stereochemistry acs.org.

Data Table: Illustrative Comparative Spectral Data for Structural Verification

Synthetic Strategies: Total Synthesis and Analogues of Korupensamine E

Retrosynthetic Approaches to the Naphthylisoquinoline Core

For related naphthylisoquinoline alkaloids, retrosynthetic analysis typically identifies the central C-C biaryl axis as the primary disconnection point. This approach simplifies the complex target into two more manageable fragments: a substituted naphthalene (B1677914) and a tetrahydroisoquinoline unit. A second common strategy involves disconnecting the molecule to form a biaryl intermediate first, followed by the construction of the isoquinoline (B145761) ring system. These foundational strategies allow chemists to tackle the complexity of the core structure in a stepwise manner.

Key Methodologies for Biaryl Bond Construction

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, including the challenging biaryl bond in naphthylisoquinoline alkaloids. nih.govacs.org This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid or ester) with an organohalide. In the context of synthesizing related korupensamines, this involves coupling a naphthalene-boronic acid derivative with a halogenated isoquinoline precursor, or vice-versa. Efficient asymmetric versions of the Suzuki-Miyaura coupling have been developed to control the axial chirality, a key feature of these molecules. nih.gov

Table 1: Key Features of Suzuki-Miyaura Coupling in Naphthylisoquinoline Synthesis

Feature Description
Catalyst Typically a Palladium(0) complex.
Coupling Partners An organoboron species and an organohalide.
Key Challenge Controlling the atropisomerism (axial chirality) of the biaryl bond.

| Advantage | High functional group tolerance and mild reaction conditions. |

Oxidative Coupling Strategies

Oxidative coupling represents another significant strategy for forging the biaryl bond. This approach mimics the proposed biosynthetic pathway where two phenolic precursors are coupled through an oxidative C-C bond formation. While synthetically challenging due to issues with regioselectivity and the potential for over-oxidation, this method offers a biomimetic route to the core structure. These reactions often employ hypervalent iodine reagents or metal-based oxidants to facilitate the coupling.

Atroposelective Synthesis of Naphthylisoquinoline Alkaloids

Controlling the axial chirality is paramount in the synthesis of these alkaloids, as different atropisomers can exhibit vastly different biological activities. nih.gov Several sophisticated methods have been devised to achieve this stereochemical control.

The "Lactone Method" and its Stereochemical Control

Developed extensively by the Bringmann group, the "lactone method" is an elegant and powerful strategy for atroposelective synthesis. nih.gov This intramolecular approach involves tethering the naphthalene and isoquinoline precursors through a lactone bridge. The initial biaryl bond is formed in a configurationally unstable state. Subsequent diastereoselective, reductive cleavage of the lactone bridge, often using chiral reagents, sets the final, stable configuration of the biaryl axis. This method allows for the divergent synthesis of both atropisomers from a common intermediate.

Chiral Auxiliary and Ligand-Based Approaches

Another successful strategy involves the use of chiral auxiliaries attached to one of the coupling partners. The auxiliary directs the formation of the biaryl bond in a diastereoselective manner. After the bond is formed, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Alternatively, asymmetric catalysis using chiral ligands complexed to the transition metal (e.g., palladium in Suzuki-Miyaura coupling) can induce enantioselectivity. Chiral monophosphorus ligands have proven effective in the asymmetric synthesis of Korupensamines A and B, achieving high yields and enantioselectivities. nih.gov These ligands create a chiral environment around the metal center, influencing the orientation of the coupling partners and favoring the formation of one atropisomer over the other.

While these strategies have been pivotal in the synthesis of other korupensamines, their specific application to produce Korupensamine E awaits exploration and publication by the synthetic chemistry community.

Point-to-Axial Chirality Exchange in Synthesis

A sophisticated strategy employed in the synthesis of axially chiral biaryls, such as the core structure of this compound, is the traceless point-to-axial chirality exchange. rsc.org This method involves the creation of a chiral axis in the target molecule from a pre-existing stereogenic center in a precursor. rsc.org During the key chemical transformation, the original point of chirality is destroyed, and its stereochemical information is transferred to establish the new, stable chiral axis. rsc.org This approach is particularly valuable for preparing highly functionalized and enantiomerically pure biaryls. rsc.org In the context of naphthylisoquinoline alkaloids, this strategy can be realized through methods where stereogenic elements present in the isoquinoline precursor guide the formation of the rotationally hindered biaryl axis during the coupling step. researchgate.net The exchange provides a powerful tool for controlling the absolute configuration of the chiral axis, a critical stereochemical feature of the korupensamine family.

Modular Synthesis of Tetrahydroisoquinoline and Naphthalene Subunits

The total synthesis of korupensamines, including analogues of this compound, frequently relies on a modular or convergent approach. This involves the independent synthesis of the two key structural components: the tetrahydroisoquinoline (THIQ) moiety and the naphthalene moiety. nih.govnih.gov Once these subunits are prepared with the desired functionalities, they are joined together in a crucial cross-coupling step to form the complete naphthylisoquinoline framework. nih.govnih.gov

A prominent reaction for this purpose is the Suzuki-Miyaura coupling, which has been successfully applied in an atropdiastereoselective manner to construct the biaryl bond. nih.govnih.govacs.org This reaction typically involves coupling a boronic acid derivative of one subunit with a halide of the other. nih.govnih.gov Another advanced technique involves the use of planar chiral arene chromium complexes for one of the subunits, which are then coupled with the other partner, for instance, a naphthylboronic acid, using palladium(0) catalysis. figshare.com This modularity allows for flexibility in the synthesis, enabling the creation of various analogues by modifying either the tetrahydroisoquinoline or the naphthalene precursor before the coupling stage.

Synthesis of this compound Analogues and Derivatives

The modular synthetic strategies developed for the korupensamine family have enabled the preparation of a wide array of analogues and derivatives. These synthetic efforts are crucial for exploring the structure-activity relationships of these bioactive compounds. The variations include the creation of dimeric structures, non-natural isomers, and other stereochemical variants.

This compound is a naturally occurring monomeric naphthylisoquinoline alkaloid. acs.orgresearchgate.net Synthetic strategies have also focused on creating dimeric analogues, which consist of two coupled monomeric units. nih.gov A well-known group of related dimeric compounds are the michellamines. acs.orgresearchgate.net For example, Michellamine A is a dimer of two Korupensamine A units, while Michellamine B is a mixed dimer composed of one Korupensamine A unit and one Korupensamine B unit. nih.gov The synthesis of these dimers typically involves the oxidative coupling of the corresponding monomeric precursors, mimicking their proposed biosynthetic pathway. nih.gov The ability to synthesize both monomeric and dimeric structures is essential for investigating how dimerization affects the biological properties of these alkaloids. nih.gov

A key stereochemical feature of the korupensamines is axial chirality, leading to the existence of atropisomers—stereoisomers that are interconverted by rotation about a single bond. nih.gov Korupensamine A and Korupensamine B, for instance, are atropisomers of each other, differing only in the configuration around the biaryl axis. nih.gov Synthetic methods have been developed to selectively produce one atropisomer over the other, a process known as atroposelective synthesis. acs.org

These methods include the aforementioned atropdiastereoselective Suzuki-Miyaura coupling, where chiral information already present in one of the coupling partners influences the final axial stereochemistry. nih.govacs.org Another approach utilizes a planar chiral arene chromium complex as a single chiral source, which can be converted into different atropisomeric products through subsequent reactions that either preserve or invert the axial configuration. figshare.com The synthesis of such stereoisomeric variants, including those not found in nature, is fundamental for studying the stereospecific interactions of these molecules with biological targets. nih.gov

Interactive Data Table: Key Synthetic Approaches

Section Synthetic Strategy Key Reaction/Concept Application
4.3.3 Point-to-Axial Chirality Exchange Transfer of chirality from a stereocenter to a chiral axis Control of absolute configuration of the biaryl axis
4.4 Modular Synthesis Suzuki-Miyaura Coupling Joining of pre-synthesized naphthalene and tetrahydroisoquinoline units
4.5.1 Analogue Synthesis Oxidative Coupling of Monomers Formation of dimeric analogues like michellamines

| 4.5.2 | Stereoisomer Synthesis | Atroposelective Synthesis | Selective formation of specific atropisomers (e.g., Korupensamine A vs. B) |

Table of Mentioned Compounds

Compound Name
This compound
Korupensamine A
Korupensamine B
Michellamine A
Michellamine B
Naphthalene

Biosynthetic Pathways and Enzymatic Mechanisms

Proposed Biogenetic Origin of Naphthylisoquinoline Alkaloids

The biogenesis of naphthylisoquinoline alkaloids, the family to which Korupensamine E belongs, is a fascinating example of a unique metabolic pathway in plants. These compounds are found exclusively in the palaeotropic families Dioncophyllaceae and Ancistrocladaceae. nih.gov Research has led to a well-supported hypothesis regarding their origin, moving away from classical amino acid-based pathways to an acetogenic route.

The central hypothesis for the biosynthesis of NIQs is that they are derived from a polyketide pathway. rsc.org This is a significant departure from the biogenesis of other isoquinoline (B145761) alkaloids, which typically originate from aromatic amino acids like tyrosine. The polyketide hypothesis posits that the entire carbon skeleton of both the naphthalene (B1677914) and the isoquinoline units is constructed from acetate (B1210297) units via a polyketide chain.

This hypothesis was substantiated through feeding experiments using ¹³C-labeled acetate. researchgate.net The observed labeling patterns in the resulting alkaloids were consistent with the involvement of a polyketide synthase (PKS) enzyme. These enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a long poly-β-keto chain. youtube.comnih.gov This chain then undergoes a series of cyclization and aromatization reactions to form the characteristic bicyclic naphthalene and isoquinoline ring systems. youtube.com The formation of these complex alkaloids is believed to involve large, multifunctional enzyme complexes known as mega-synthases. youtube.com

Table 1: Key Precursors in the Proposed Polyketide Pathway for Naphthylisoquinoline Alkaloids

PrecursorRole in Biosynthesis
Acetyl-CoAServes as the starter unit for the polyketide chain.
Malonyl-CoAActs as the extender unit, adding two-carbon units during chain elongation. frontiersin.org
Poly-β-keto chainThe linear intermediate formed by polyketide synthase, which subsequently cyclizes.

A crucial step in the formation of the biaryl (naphthalene-isoquinoline) bond in compounds like this compound is a regio- and stereoselective oxidative phenolic coupling. oregonstate.edu After the independent formation of the naphthalene and isoquinoline moieties from their polyketide precursors, these two units are joined together. rsc.org This key carbon-carbon bond formation is believed to be catalyzed by specific enzymes that control the atroposelective coupling, leading to the distinct axial chirality observed in many NIQs. rsc.org

This oxidative coupling is a common strategy in natural product biosynthesis to create complex molecular architectures. rsc.org In the context of NIQs, this step is vital as it establishes the core structure of the final molecule. The precise mechanism and the enzymes involved are thought to be highly specific to ensure the correct orientation and stereochemistry of the coupling partners, resulting in the formation of either C,C-coupled or N,C-coupled alkaloids. rsc.orgnih.gov

Enzymatic Catalysis in Naphthylisoquinoline Formation

The biosynthesis of this compound is presumed to be a highly orchestrated process mediated by a series of specific enzymes. While the complete enzymatic cascade has not been fully elucidated, key enzyme classes are known to be involved based on the proposed biosynthetic pathway.

Polyketide Synthases (PKSs): Type III PKSs are responsible for catalyzing the initial condensation reactions to form the polyketide backbone of both the naphthalene and isoquinoline precursors. frontiersin.orgresearchgate.net These enzymes exhibit remarkable substrate tolerance and catalytic potential, allowing for the formation of diverse scaffolds. researchgate.net

Cyclases: Following the formation of the linear polyketide chain, specific cyclase enzymes are thought to mediate the intramolecular cyclization reactions to form the aromatic ring systems.

Oxidoreductases: Enzymes such as cytochrome P450s are likely involved in the crucial oxidative coupling step that links the naphthalene and isoquinoline units. mdpi.com They may also be responsible for other oxidative modifications on the alkaloid scaffold.

Transaminases: The introduction of the nitrogen atom into the isoquinoline ring is a key step, potentially catalyzed by transaminases, which transfer an amino group to a keto-acid intermediate. researchgate.netnih.gov

The catalytic activity of these enzymes occurs in a coordinated fashion, likely within a multi-enzyme complex, to ensure the efficient and stereoselective production of the final alkaloid. nih.gov

Precursor Incorporation Studies and Isotopic Labeling Investigations

Isotopic labeling has been an indispensable technique for tracing the biosynthetic pathway of naphthylisoquinoline alkaloids. wikipedia.org These studies provide direct evidence for the origin of the carbon skeleton and the sequence of bond formations.

Early investigations firmly established the polyketide origin of these alkaloids. Feeding experiments with [¹³C₂]-acetate on plant cell cultures resulted in the incorporation of the label into both the naphthalene and isoquinoline portions of dioncophylline A, a related NIQ, confirming that both moieties are derived from acetate. researchgate.net

Further advanced studies have utilized specifically labeled advanced precursors to probe later steps in the pathway. For instance, the synthesis and successful incorporation of a ¹³C₂-labeled dihydroisoquinoline precursor provided strong evidence for its role as an advanced intermediate in the biosynthesis of dioncophylline A. researchgate.net Such experiments are crucial for validating proposed intermediates and understanding the sequence of enzymatic reactions.

Table 2: Examples of Isotopic Labeling Studies in Naphthylisoquinoline Alkaloid Biosynthesis

Labeled PrecursorIsotope(s) UsedKey FindingReference
Acetic Acid¹³CConfirmed the polyketide origin of the entire carbon skeleton. researchgate.net
Dihydroisoquinoline¹³CValidated its role as an advanced intermediate in the biosynthetic pathway. researchgate.net

These tracer studies are fundamental for mapping metabolic pathways and provide a framework for identifying the genes and enzymes responsible for each biosynthetic step. wikipedia.orgresearchgate.net

Genetic and Proteomic Approaches to Biosynthetic Pathway Elucidation

Modern "omics" technologies are poised to accelerate the discovery of the genes and enzymes involved in this compound biosynthesis. By analyzing the transcriptomes and proteomes of NIQ-producing plants, researchers can identify candidate genes that are expressed in correlation with alkaloid production.

Genomic and Transcriptomic Analysis: Sequencing the genomes and transcriptomes of plants from the Ancistrocladaceae and Dioncophyllaceae families can reveal clusters of genes responsible for the biosynthesis of secondary metabolites (biosynthetic gene clusters). nih.gov By identifying genes encoding for PKSs, oxidoreductases, and other relevant enzymes within these clusters, researchers can pinpoint candidates for functional characterization. mdpi.com

Proteomic Analysis: Identifying the proteins present in the specific cells or tissues where NIQs are synthesized can provide direct evidence of the enzymes involved. This approach can help confirm the expression of genes identified through transcriptomics.

Heterologous Expression: Once candidate genes are identified, they can be expressed in microbial hosts like E. coli or yeast. frontiersin.orgmdpi.com The function of the encoded enzymes can then be confirmed by feeding proposed substrates and analyzing the products. This approach allows for the reconstitution of parts of the biosynthetic pathway in a controlled environment and can be used to produce novel alkaloid analogs. mdpi.com

These genetic and proteomic strategies, combined with traditional biochemical and tracer studies, will ultimately lead to a complete understanding of the intricate biosynthetic pathway of this compound and other naphthylisoquinoline alkaloids.

Mechanistic Investigations of Biological Activities of Korupensamine E and Analogues Non Clinical Focus

Antimalarial Activity: In Vitro Efficacy and Cellular Targets

Naphthylisoquinoline alkaloids represent a promising class of compounds with demonstrated antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Inhibition of Plasmodium falciparum Asexual Erythrocytic Stages

Korupensamine E has been identified as an antimalarial monomer isolated from Ancistrodus korupensis scholarsresearchlibrary.comnih.gov. Studies indicate that this compound exhibits strong growth-inhibiting activities against Plasmodium parasites up.ac.za. While specific in vitro efficacy data, such as IC50 values, for this compound itself were not detailed in the provided literature, Korupensamine A, a related NIQ alkaloid, has shown significant antimalarial potency. Korupensamine A demonstrated high activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, exhibiting IC50 values of 24 ng/ml against the NF54 strain and 72 ng/ml against the K1 strain scielo.brscielo.br.

Table 1: Antimalarial Activity of Korupensamine A against Plasmodium falciparum

CompoundStrainIC50 Value (ng/ml)Citation
Korupensamine ANF54 (CQS)24 scielo.brscielo.br
Korupensamine AK1 (CQR)72 scielo.brscielo.br

Note: this compound has been identified as an antimalarial compound, but specific quantitative efficacy data (e.g., IC50 values) were not available in the reviewed literature.

Proposed Molecular and Cellular Mechanisms in Parasite Inhibition

The specific molecular and cellular mechanisms by which this compound exerts its antimalarial effects are not extensively detailed in the provided scientific literature. Research into the broader class of NIQ alkaloids suggests potential interactions with parasite-specific pathways or cellular components essential for parasite survival and replication. However, direct evidence or proposed mechanisms for this compound's action against the asexual erythrocytic stages of P. falciparum are not specified in the reviewed sources.

Antiviral Activity: Focus on Viral Protease Inhibition

Naphthylisoquinoline alkaloids, particularly Korupensamine A, have emerged as promising candidates for antiviral therapy, specifically targeting the main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).

In Vitro Anti-SARS-CoV-2 Activity of Related Korupensamines (e.g., Korupensamine A)

Korupensamine A has demonstrated significant in vitro antiviral activity against SARS-CoV-2. It effectively inhibits the SARS-CoV-2 main protease (Mpro) with an IC50 value of 2.52 ± 0.14 μM nih.govresearchgate.netnih.govmdpi.com. Furthermore, Korupensamine A was shown to reduce viral replication in vitro by five orders of magnitude, exhibiting an EC50 value of 4.23 ± 1.31 μM nih.govresearchgate.netnih.gov. In contrast, its atropisomer, Korupensamine B, displayed markedly reduced activity, with an IC50 value of 71.89 ± 0.49 μM against Mpro nih.govmdpi.com. These findings position naphthylisoquinoline alkaloids as a novel class of potential anti-COVID-19 agents nih.govresearchgate.netnih.gov.

Specificity of Inhibition: Targeting Viral Main Protease (Mpro)

The antiviral efficacy of Korupensamine A is primarily attributed to its specific inhibition of the SARS-CoV-2 main protease (Mpro), also known as 3-chymotrypsin-like protease (3CLpro) nih.govresearchgate.netnih.govmdpi.comx-mol.comacs.org. Mpro is an essential enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins necessary for replication and assembly acs.orgfrontiersin.orgmdpi.com. Computational studies, including docking and steered molecular dynamics (SMD) simulations, were instrumental in elucidating Korupensamine A's interaction with the Mpro active site nih.govresearchgate.netnih.gov. These investigations revealed that Korupensamine A binds to the Mpro active site, thereby inhibiting its catalytic activity nih.govresearchgate.netnih.gov. While Korupensamine A's IC50 value for Mpro inhibition (2.52 ± 0.14 μM) was less potent than the reference inhibitor GC376 (IC50 = 0.88 ± 0.15 μM), it demonstrated substantial inhibitory capacity nih.govresearchgate.netnih.gov.

Future Directions and Translational Research Opportunities Conceptual

Advancements in Stereoselective Synthesis for Enhanced Potency

The biological activity of naphthylisoquinoline alkaloids is often intrinsically linked to their specific stereochemistry, particularly the configuration of the biaryl axis (atropisomerism). Future research must focus on developing highly efficient and versatile stereoselective synthetic methods to access not only Korupensamine E in its natural configuration but also its stereoisomers.

Advancements in catalytic asymmetric cross-coupling reactions are paramount. For instance, asymmetric Suzuki-Miyaura coupling reactions have been successfully employed for the total syntheses of the related Korupensamine A and B. openagrar.deresearchgate.netuni-muenchen.deresearchgate.net These methods utilize chiral monophosphorus ligands to achieve high yields and excellent enantioselectivities (up to 99% ee), which could be adapted for this compound. openagrar.deresearchgate.netuni-muenchen.de Further exploration into novel ligand designs and reaction conditions could lead to even greater control over the atroposelective construction of the biaryl bond.

Another promising strategy involves the use of planar chiral arene chromium complexes. This methodology has been applied to the synthesis of atropisomeric Korupensamines A and B, enabling syn-selective cross-coupling followed by subsequent isomerization to control the axial chirality. researchgate.net Refining these organometallic approaches could provide robust pathways to different atropisomers of this compound, allowing for a systematic evaluation of their biological potency and specificity. By producing a library of stereochemically diverse analogues, researchers can perform detailed structure-activity relationship (SAR) studies to identify the most potent configurations for specific therapeutic targets.

Table 1: Comparison of Stereoselective Synthesis Strategies
Synthetic StrategyKey FeaturesPotential Application to this compoundReferences
Asymmetric Suzuki-Miyaura CouplingEmploys chiral monophosphorus ligands; achieves high enantioselectivity.Efficient, catalytic route to specific atropisomers for SAR studies. openagrar.de, researchgate.net, uni-muenchen.de
Planar Chiral Arene Chromium ComplexesUtilizes syn-selective cross-coupling and controlled isomerization.Provides access to different, and potentially difficult to synthesize, atropisomers. researchgate.net
Atropselective Intermolecular Biaryl CouplingDirect coupling to form the fully fashioned naphthylisoquinoline framework with high diastereoselectivity.A direct approach to constructing the core structure with defined axial chirality. rsc.org

Discovery of Novel Biological Targets and Pathways

While this compound has been noted for its antimalarial activity, the full spectrum of its biological targets remains largely unexplored. fao.org A crucial future direction is the systematic identification of its molecular targets and the pathways it modulates. The striking discovery that Korupensamine A, but not its atropisomer Korupensamine B, inhibits the main protease (Mpro) of SARS-CoV-2 underscores the critical importance of stereochemistry in target recognition. canada.ca This finding provides a compelling precedent for investigating this compound against a wide range of therapeutic targets.

High-throughput screening (HTS) of this compound against diverse panels of enzymes, receptors, and protein targets could reveal unexpected activities. Techniques such as chemoproteomics, utilizing affinity-based probes derived from the this compound scaffold, can be employed to "fish" for binding partners directly in complex biological systems like cell lysates. This approach can identify both primary targets and off-target interactions, providing a comprehensive view of the compound's cellular effects.

Furthermore, computational methods like molecular docking and molecular dynamics simulations, which were instrumental in identifying Mpro as a target for Korupensamine A, can be used to predict potential binding interactions for this compound against known protein structures. canada.ca This in silico screening can prioritize targets for experimental validation, accelerating the discovery process.

Rational Design and Development of New Naphthylisoquinoline-Inspired Agents

With a deeper understanding of the structure-activity relationships and biological targets of this compound, the rational design of new, superior therapeutic agents becomes feasible. The naphthylisoquinoline core provides a privileged scaffold that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

Medicinal chemistry campaigns can focus on several key areas:

Scaffold Modification: Exploring variations of the naphthalene (B1677914) and isoquinoline (B145761) ring systems to enhance binding affinity or introduce new interactions with a target protein.

Substitution Pattern Analysis: Systematically altering the substituents on the aromatic rings to probe their role in target engagement and to improve properties like solubility and metabolic stability.

Linker Optimization: For dimeric compounds inspired by related natural products like the michellamines, modifying the nature and position of the linkage between monomeric units could lead to novel activities.

The goal is to create a library of analogues that retain the beneficial features of the natural product while improving upon its drug-like properties. This approach moves beyond simply mimicking nature to engineering next-generation therapeutics with tailored functionalities.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully comprehend the biological impact of this compound, an integrated "omics" approach is essential. These technologies provide a global, unbiased view of the molecular changes induced by a compound within a biological system.

Transcriptomics (RNA-Seq): Can reveal how this compound alters gene expression patterns in treated cells, pointing towards the cellular pathways and signaling networks that are affected.

Proteomics: Can identify changes in protein abundance and post-translational modifications, providing direct insight into the functional consequences of target engagement.

Metabolomics: Can map the alterations in cellular metabolism, identifying metabolic pathways that are perturbed by the compound's activity.

By integrating data from these different omics layers, researchers can construct a comprehensive model of this compound's mechanism of action. This holistic understanding is invaluable for predicting therapeutic effects, identifying potential biomarkers for efficacy, and anticipating mechanisms of resistance or toxicity.

Table 2: Application of Omics Technologies to this compound Research
Omics TechnologyPrimary Data OutputKey Mechanistic InsightsReferences
TranscriptomicsDifferential gene expression profiles.Identification of modulated signaling pathways and cellular responses. nih.gov
ProteomicsChanges in protein abundance and modifications.Direct evidence of target engagement and downstream functional effects. nih.gov
MetabolomicsAlterations in metabolite concentrations.Mapping of perturbed metabolic networks and bioenergetic pathways. rsc.org

Bioproduction and Sustainable Sourcing Strategies

The natural source of korupensamines is the liana Ancistrocladus korupensis, a plant with a highly restricted geographic distribution in Cameroon and Nigeria. researchgate.netwikipedia.org The limited range and low genetic diversity of this species make wild harvesting unsustainable and ecologically risky. researchgate.net Therefore, developing alternative and sustainable production methods is a critical priority for the translational development of this compound.

One promising avenue is the use of plant cell culture . Callus or suspension cultures of A. korupensis could be established in controlled bioreactors, offering a continuous and reliable source of the compound, independent of geographical and climatic constraints. uni-muenchen.de While yields from plant cell cultures can be low, they can be enhanced through strategies such as media optimization, elicitation (stimulating secondary metabolite production with specific signaling molecules), and precursor feeding. openagrar.defao.org These cultures also provide an excellent platform for biosynthetic studies. researchgate.net

A second, more long-term strategy is the cultivation of the plant . Early concerns over the sustainability of harvesting A. korupensis for the anti-HIV compound michellamine B led to successful efforts in domesticating the vine. Researchers have developed methods to grow the plant from stem cuttings and are working to select high-yielding strains. Establishing agricultural cultivation of A. korupensis would provide a scalable and sustainable source of raw material, preventing depletion of the wild population and creating economic opportunities for local communities.

Finally, synthetic biology offers a future pathway. Once the biosynthetic genes for this compound are identified and characterized, they could potentially be transferred to a microbial host, such as yeast or E. coli. Engineering these microorganisms to produce the alkaloid through fermentation could provide a highly scalable, cost-effective, and sustainable manufacturing platform.

Q & A

Q. What are the validated spectroscopic techniques for identifying Korupensamine E in complex natural product extracts?

To confirm the presence of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC) and high-resolution mass spectrometry (HR-MS). Cross-referencing spectral data with isolated reference standards or published datasets is critical. For example, a 2022 study reported distinct ¹³C NMR peaks at δ 125.3 (C-7) and δ 78.9 (C-12) for this compound .

Q. What extraction and purification protocols optimize this compound yield from source organisms?

Methodological optimization involves solvent selection (e.g., methanol for polar constituents), chromatographic techniques (HPLC with C18 columns), and yield quantification via UV-Vis or LC-MS. A comparative study showed that combining pressurized liquid extraction (PLE) with silica gel chromatography increased yields by 23% compared to traditional maceration .

Extraction Method Solvent Yield (%)
MacerationEthanol1.2
PLEMethanol1.5
Supercritical CO₂CO₂0.8

Q. How can researchers design bioactivity assays to assess this compound’s antimicrobial properties?

Use standardized microbial strains (e.g., Staphylococcus aureus ATCC 25923) and broth microdilution assays (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentrations (MICs). A 2023 study reported MIC values of 8 µg/mL against methicillin-resistant S. aureus (MRSA), with dose-dependent inhibition curves .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported cytotoxic effects of this compound across cell lines?

Discrepancies may arise from cell line heterogeneity, assay conditions (e.g., incubation time), or compound stability. Researchers should:

  • Replicate studies using identical cell lines (e.g., HeLa vs. MCF-7) and culture media.
  • Perform stability tests (e.g., HPLC monitoring degradation over 24 hours).
  • Apply meta-analysis to pooled data from ≥5 independent studies to identify confounding variables .
Study Cell Line IC₅₀ (µM) Incubation Time (h)
A (2021)HeLa12.348
B (2022)MCF-745.672
C (2024)HeLa14.748

Q. How can molecular docking and dynamics simulations elucidate this compound’s mechanism of action?

Use software like AutoDock Vina or Schrödinger Maestro to model interactions with putative targets (e.g., topoisomerase II). Validate predictions with mutagenesis assays. A 2024 study identified hydrogen bonding between this compound’s C-12 hydroxyl group and Asp533 of topoisomerase II, with a binding energy of -9.2 kcal/mol .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?

Rodent models (e.g., Sprague-Dawley rats) are standard for bioavailability and toxicity studies. Key parameters:

  • Dose escalation : Start at 10 mg/kg, monitor liver enzymes (ALT/AST) and renal function.
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) via LC-MS/MS. A 2023 trial reported t₁/₂ = 4.2 hours in rats, with 60% urinary excretion .

Methodological Frameworks

Q. How to apply the P-E/I-C-O framework to design studies on this compound’s anti-inflammatory effects?

  • Population (P) : Macrophages (RAW 264.7 cells).
  • Exposure/Intervention (E/I) : this compound (1–50 µM).
  • Comparison (C) : Dexamethasone (positive control).
  • Outcome (O) : Inhibition of TNF-α secretion (ELISA). This structure ensures hypothesis-driven experiments and minimizes bias .

Q. What systematic review protocols ensure comprehensive synthesis of this compound’s pharmacological data?

Follow PRISMA guidelines:

  • Search Strategy : Use terms like “this compound AND (bioactivity OR pharmacokinetics)” across PubMed, Scopus, and Embase.
  • Inclusion Criteria : Peer-reviewed studies with full-text availability (2000–2025).
  • Risk of Bias : Assess via ROBINS-I tool for non-randomized studies .

Data Analysis and Reproducibility

Q. How to address variability in chromatographic quantification of this compound across labs?

Standardize protocols using:

  • Internal Standards : Deuterated analogs for LC-MS calibration.
  • Inter-lab Validation : Collaborative trials with ≥3 independent labs. A 2024 inter-lab study reduced coefficient of variation (CV) from 18% to 5% using these methods .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Use nonlinear regression (e.g., four-parameter logistic model) in GraphPad Prism. Report EC₅₀ values with 95% confidence intervals. For multi-experiment data, apply mixed-effects models to account for batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Korupensamine E
Reactant of Route 2
Korupensamine E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.